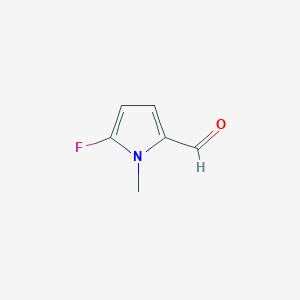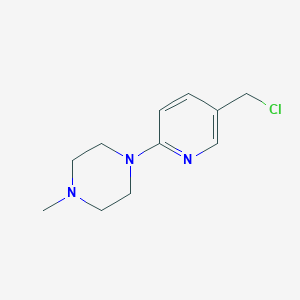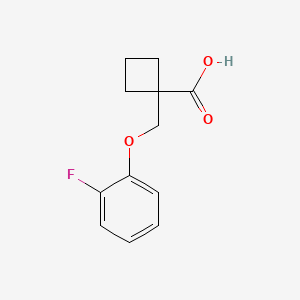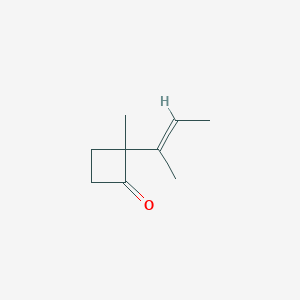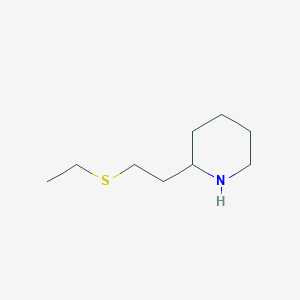
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl ester group at the nitrogen atom, a nitro group at the 3-position, and a carboxylate group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method involves the following steps:
Nitration: The starting material, 1H-pyrrole-1-carboxylate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.
Esterification: The nitrated pyrrole is then reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions for ester hydrolysis.
Major Products Formed
Reduction: Formation of tert-Butyl 3-amino-1H-pyrrole-1-carboxylate.
Substitution: Formation of various substituted pyrrole derivatives.
Hydrolysis: Formation of 3-nitro-1H-pyrrole-1-carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nitro and ester groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst or reducing agent.
Substitution: The nitro group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Hydrolysis: The ester group is cleaved by the addition of water, catalyzed by an acid or base, resulting in the formation of a carboxylic acid.
Comparación Con Compuestos Similares
tert-Butyl 3-nitro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the nitro group and has different reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a more complex structure and is used in different types of chemical reactions and applications.
3-nitro-1H-pyrrole-1-carboxylate: This compound lacks the tert-butyl ester group and has different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
1881322-34-4 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
tert-butyl 3-nitropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h4-6H,1-3H3 |
Clave InChI |
VNQWHGKCPXVNQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


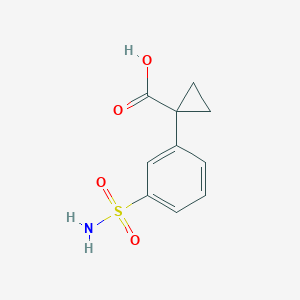
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)

![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)

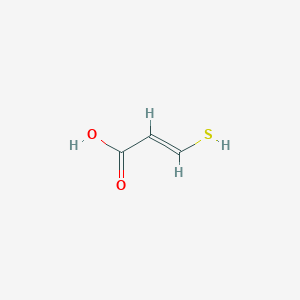
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
